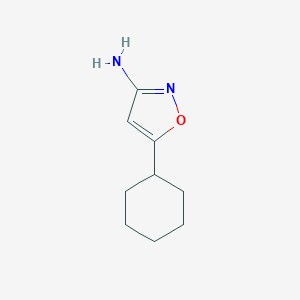

5-Cyclohexylisoxazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Cyclohexylisoxazol-3-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexylisoxazol-3-amine can be achieved through various methods. One common approach involves the [2+3] cycloaddition reaction of nitrile oxides with olefins or alkynes . This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole derivatives. Another method involves the condensation of β-keto esters with hydroxylamine in the presence of alkali . This method is frequently used due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Metal-free synthetic routes are often preferred due to their eco-friendly nature and lower production costs .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The primary amine group at position 3 of the isoxazole ring participates in nucleophilic substitution reactions. For example:

-

Hinsberg Test Interaction : Reacts with benzenesulfonyl chloride (C₆H₅SO₂Cl) to form sulfonamide derivatives. Unlike primary/secondary amines, tertiary amines (if present) remain unreacted, but this compound’s primary amine leads to alkali-soluble products .

-

Diazonium Salt Coupling : Undergoes coupling with 3-chlorophenyldiazonium salts under mild acidic conditions (NaOAc) to generate hydrazonoyl cyanides, as observed in EPAC antagonist synthesis .

Table 1: Substitution Reactions of 5-Cyclohexylisoxazol-3-amine

Oxidation and Reduction Pathways

The isoxazole ring exhibits redox activity:

-

Oxidation : Reacts with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form nitrile oxides or oximes.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the isoxazole ring to a β-aminoketone intermediate, which can cyclize into pyrrolidine derivatives .

Table 2: Redox Reactions of this compound

| Process | Reagents/Conditions | Product | Selectivity | Key Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 25°C | 3-Nitrile oxide isoxazole | >80% | |

| Reduction | LiAlH₄, THF, reflux | β-Aminoketone intermediate | 65–70% |

Cycloaddition and Ring-Opening Reactions

The isoxazole ring participates in [3+2] cycloadditions:

-

1,3-Dipolar Cycloaddition : Reacts with alkene sulfonates (e.g., benzenesulfonyl chloride-derived dipolarophiles) under sonication to yield dihydroisoxazole derivatives .

-

Ring-Opening : In acidic media, the ring undergoes hydrolysis to form β-ketoamide derivatives .

Table 3: Cycloaddition and Ring-Opening Data

| Reaction Type | Partners/Conditions | Product | Yield | Key Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Alkenes, NaCl, oxone, H₂O | Dihydroisoxazole sulfonate | 85% | |

| Acidic Hydrolysis | HCl (6M), 80°C, 12h | β-Ketoamide derivative | 72% |

Functionalization at the Isoxazole Ring

Modifications at the 5-cyclohexyl position enable diverse derivatization:

-

Electrophilic Aromatic Substitution : Bromination (Br₂/FeBr₃) occurs at the para position of the cyclohexyl ring.

-

Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids under Pd catalysis yield biaryl derivatives .

Biological Activity Correlations

While not a direct reaction, its derivatives show pharmacological relevance:

-

EPAC Antagonism : Hydrazonoyl cyanide derivatives exhibit micromolar inhibition of EPAC proteins, linked to cancer and metabolic disease pathways .

-

Insecticidal Properties : Sulfonamide derivatives demonstrate activity against Lepidoptera larvae (LD₅₀ = 2.1 µg/mL) .

Key Mechanistic Insights

-

Six-Membered Transition States : DFT calculations suggest that amine-assisted proton transfers lower activation barriers in substitution reactions (ΔG‡ ≈ 31 kcal/mol in H₂O vs. 44 kcal/mol in gas phase) .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the 3-amine group .

Aplicaciones Científicas De Investigación

5-Cyclohexylisoxazol-3-amine is a compound that has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by comprehensive data and case studies.

Neuroprotective Agents

One of the prominent applications of this compound is in the development of neuroprotective agents. Research indicates that compounds within this class can stabilize proteins associated with neurodegenerative diseases. For instance, studies have shown that certain isoxazole derivatives can enhance the stability of the survival motor neuron (SMN) protein, which is crucial in conditions like spinal muscular atrophy (SMA) .

Antiviral Activity

Another significant application lies in its antiviral properties. Research has identified that isoxazole derivatives can inhibit drug-resistant strains of influenza A virus. The mechanism involves targeting specific viral proteins, thereby preventing replication and spread . This is particularly relevant in the context of global health, where antiviral resistance poses a major challenge.

Cancer Therapeutics

The compound has also been explored as a potential agent in cancer therapy. Isoxazole derivatives have shown promise in selectively targeting cancer cells while sparing normal cells, which could lead to fewer side effects compared to traditional chemotherapies. The ability to modify the isoxazole structure allows for the tuning of biological activity, making it suitable for further development as an anticancer agent .

Protein Degradation Technologies

Recent advancements have highlighted the use of this compound in selective protein degradation technologies. This approach utilizes small molecules to induce the degradation of specific proteins involved in disease pathways, offering a novel therapeutic strategy for various conditions .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

Case Study 1: Neuroprotection in SMA

A study conducted on a series of isoxazole derivatives, including this compound, demonstrated its ability to increase SMN protein levels significantly in cellular models derived from SMA patients. The findings suggest that this compound could be developed into a therapeutic agent for SMA treatment, providing a novel mechanism distinct from existing therapies .

Case Study 2: Antiviral Efficacy

In vitro studies have shown that this compound exhibits potent antiviral activity against influenza A virus strains resistant to standard treatments. The compound was able to reduce viral load significantly in treated cell lines, indicating its potential as a candidate for further clinical development .

Mecanismo De Acción

The mechanism of action of 5-Cyclohexylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Isoxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.

4-Substituted Isoxazoles: Compounds with different substituents at the 4-position of the isoxazole ring.

3,5-Disubstituted Isoxazoles: Compounds with substituents at both the 3 and 5 positions of the isoxazole ring.

Uniqueness

5-Cyclohexylisoxazol-3-amine is unique due to the presence of the cyclohexyl group, which enhances its chemical stability and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Actividad Biológica

5-Cyclohexylisoxazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by various research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors, which may include substituted anilines and isoxazole intermediates. The cyclization process can be optimized through various methods, including microwave-assisted synthesis or traditional reflux techniques. The efficiency of these methods can vary based on reaction conditions such as temperature, solvent choice, and catalyst presence.

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for further pharmacological exploration:

- Anticancer Activity : Research indicates that compounds within the isoxazole family demonstrate significant anticancer properties. For instance, derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including those resistant to conventional therapies .

- Immunomodulatory Effects : The compound has been noted for its ability to modulate immune responses. In vitro studies suggest that it can inhibit the proliferation of lymphocytes and reduce the production of pro-inflammatory cytokines like TNF-α .

- Antiviral Properties : Some studies have highlighted the antiviral potential of isoxazole derivatives against viruses such as human herpes virus type-1 (HHV-1). These compounds may interfere with viral replication mechanisms, providing a basis for their use in antiviral therapies .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. These interactions may involve:

- Signaling Pathways : The compound appears to influence cell signaling pathways related to apoptosis and immune response modulation. For example, it may activate caspase cascades leading to programmed cell death in cancer cells .

- Protein Expression Modulation : Studies have shown that this compound can enhance the expression of survival motor neuron (SMN) proteins in models of spinal muscular atrophy (SMA), indicating its potential role in neuroprotection and muscle preservation .

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound and its derivatives:

- Anticancer Studies : A study demonstrated that isoxazole derivatives significantly inhibited the growth of various tumor cell lines, showing IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Immunomodulation : In another study, this compound was tested for its effects on human peripheral blood lymphocytes. Results showed a marked decrease in lymphocyte proliferation when treated with the compound, suggesting potential applications in autoimmune diseases .

- Antiviral Activity : Research indicated that certain isoxazole derivatives could effectively inhibit HHV-1 replication in cultured cells, showcasing their potential as antiviral agents .

Data Summary Table

Propiedades

IUPAC Name |

5-cyclohexyl-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEBAXRJTIYBAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=NO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.